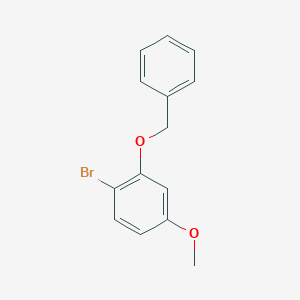

1-Bromo-4-methoxy-2-phenylmethoxybenzene

Übersicht

Beschreibung

1-Bromo-4-methoxy-2-phenylmethoxybenzene is an organic compound with the molecular formula C14H13BrO2 It is a derivative of anisole, where the methoxy group is substituted at the para position, and a bromine atom is introduced at the ortho position relative to the methoxy group

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-methoxy-2-phenylmethoxybenzene typically involves the bromination of 4-methoxy-2-phenylmethoxybenzene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-Bromo-4-methoxy-2-phenylmethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Bromo-4-methoxy-2-phenylmethoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack . The methoxy group, on the other hand, donates electron density through resonance, stabilizing intermediates formed during reactions .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-methoxy-2-phenylmethoxybenzene can be compared with other similar compounds such as:

1-Bromo-2-methoxybenzene: This compound has a similar structure but lacks the phenylmethoxy group, resulting in different reactivity and applications.

4-Bromoanisole: Similar to this compound but without the phenylmethoxy group, affecting its chemical behavior and uses.

2-Bromo-5-methoxybenzotrifluoride: This compound has a trifluoromethyl group instead of the phenylmethoxy group, leading to distinct properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and potential for diverse applications.

Biologische Aktivität

1-Bromo-4-methoxy-2-phenylmethoxybenzene (CAS No. 150356-67-5) is an organic compound with a complex structure that incorporates both bromine and methoxy groups. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrO2, with a molecular weight of approximately 293.15 g/mol. The compound features a bromine atom at the ortho position relative to the methoxy group, which influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 293.15 g/mol |

| CAS Number | 150356-67-5 |

| IUPAC Name | 2-(benzyloxy)-1-bromo-4-methoxybenzene |

| Chemical Formula | C14H13BrO2 |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The bromine atom acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring, which can facilitate nucleophilic attack by biological molecules such as enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that halogenated aromatic compounds can disrupt microbial cell membranes or inhibit essential enzymatic pathways, leading to cell death.

Anticancer Potential

There is emerging evidence suggesting that derivatives of this compound may possess anticancer activity. For instance, studies have demonstrated that certain brominated compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

Some research has indicated that methoxy-substituted phenyl compounds can exert neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This suggests a possible therapeutic application in neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various halogenated compounds, including derivatives of this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with brominated phenyl compounds led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis (e.g., caspase activation) .

- Neuroprotection in Animal Models : Research involving rodent models of neurodegeneration demonstrated that administration of methoxy-substituted phenolic compounds resulted in reduced oxidative stress markers and improved cognitive function metrics compared to control groups .

Eigenschaften

IUPAC Name |

1-bromo-4-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNMWTHCRMWAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593735 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150356-67-5 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.